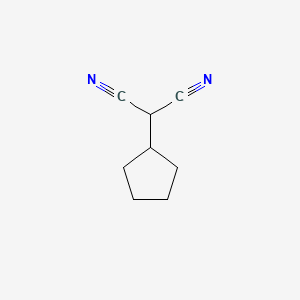

Cyclopentylmalononitrile

Description

Historical Trajectories in Malononitrile (B47326) Chemistry

The story of Cyclopentylmalononitrile is rooted in the broader history of its parent compound, malononitrile (CH₂(CN)₂). Malononitrile is a dinitrile that has been a fundamental building block in organic synthesis for over a century. wikipedia.org Historically, its preparation involved methods such as the dehydration of cyanoacetamide, often with reagents like phosphorus pentachloride or phosphorus pentoxide. wikipedia.orgorgsyn.org Another significant method for its synthesis is the gas-phase reaction between acetonitrile (B52724) and cyanogen (B1215507) chloride. wikipedia.org

Malononitrile is well-known for its reactivity, particularly its utility in condensation reactions like the Knoevenagel condensation, where it reacts with aldehydes and ketones. ontosight.ai It is also a key starting material for the Gewald reaction, which produces 2-aminothiophenes, important heterocyclic compounds. wikipedia.org The development of these foundational reactions involving malononitrile paved the way for the synthesis and exploration of its numerous derivatives, including this compound.

Academic Significance of this compound in Chemical Sciences

The academic importance of this compound (C₈H₁₀N₂) lies in its function as a specialized reagent and intermediate in organic synthesis. The presence of the cyclopentyl group introduces specific steric and electronic effects that differentiate it from simpler malononitrile derivatives.

One of its key roles is as a donor molecule in transfer hydrocyanation reactions. nih.govacs.org In nickel-catalyzed processes, this compound can transfer a cyanide group to various substrates, such as alkynes. nih.govacs.org Mechanistic studies, including kinetic isotope effect investigations, have been conducted to understand the C(sp³)–CN bond activation, revealing a direct oxidative addition of the nickel catalyst to the bond. nih.govacs.org

The synthesis of this compound itself is a subject of academic interest. A common laboratory-scale synthesis involves the reaction of cyclopentanone (B42830) with malononitrile, followed by a reduction step. semanticscholar.org

Table 1: Properties of Malononitrile

| Property | Value |

|---|---|

| IUPAC Name | Propanedinitrile |

| Molecular Formula | C₃H₂N₂ |

| Molar Mass | 66.063 g·mol⁻¹ |

| Appearance | Colorless or white solid |

| Melting Point | 32 °C |

| Boiling Point | 220.1 °C |

Data sourced from wikipedia.org

Landscape of Advanced Research Domains Pertaining to this compound

This compound and its derivatives are being explored in several advanced research areas, most notably in medicinal chemistry and materials science.

In medicinal chemistry, this compound-based dyes have emerged as efficient photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.netresearchgate.netresearchgate.net These compounds can be activated by light to generate reactive oxygen species (ROS) or to act as a photoacid, leading to cell death in tumors. researchgate.net A significant area of this research focuses on developing photosensitizers that are effective even in the hypoxic (low oxygen) environments characteristic of solid tumors. researchgate.net Recent studies have investigated a "water-dependent reversible photoacidity" (W-RPA) strategy, where a photosensitizer based on cyclopentadienyl (B1206354) dinitrile can reversibly generate acid from water upon light irradiation, offering a novel, oxygen-independent mechanism for cancer therapy. researchgate.netresearchgate.net

The compound also serves as a key intermediate in the synthesis of targeted therapeutics. For instance, it is a building block in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in regulating cellular processes involved in inflammation and myelofibrosis.

In the field of materials science, which focuses on the relationship between the structure, properties, and processing of materials, compounds like this compound contribute to the development of functional materials. sutd.edu.sgschrodinger.comuni-augsburg.de The unique photochemical properties of its derivatives make them candidates for creating smart materials that respond to light, potentially for applications in controlling chemical reactions or developing new types of sensors. researchgate.net

Table 2: Synthesis of 2-Cyclopentylmalononitrile

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| Cyclopentanone, Malononitrile | NaBD₄, iPrOH, 0 °C | 2-Cyclopentylmalononitrile |

Data sourced from semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZTZAUCZLSRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338522 | |

| Record name | Cyclopentylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30963-90-7 | |

| Record name | Cyclopentylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopentylmalononitrile Derivatives

General Principles of Malononitrile (B47326) Functionalization

Malononitrile is a highly versatile reagent in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group. The two electron-withdrawing nitrile groups significantly increase the acidity of the α-protons, making the methylene carbon a potent nucleophile upon deprotonation. This property is the cornerstone of its functionalization.

A primary method for functionalizing malononitrile is the Knoevenagel condensation . wikipedia.orgnih.gov This reaction involves the nucleophilic addition of the malononitrile carbanion to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated dinitrile, also known as a ylidenemalononitrile. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt, to facilitate the initial deprotonation of malononitrile without promoting the self-condensation of the carbonyl compound. wikipedia.orgrsc.org

The general mechanism for the Knoevenagel condensation is initiated by the deprotonation of malononitrile by a base, forming a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step, often acid- or base-catalyzed, leads to the formation of the C=C double bond. nih.gov

The reactivity of ketones in Knoevenagel condensations is generally lower than that of aldehydes. rsc.org However, various catalytic systems have been developed to facilitate this transformation, including the use of methanesulfonic acid/morpholine systems under solvent-free conditions. rsc.org

Beyond the Knoevenagel condensation, the resulting ylidenemalononitriles are valuable intermediates for further synthetic transformations. They can participate in Michael additions, cycloadditions, and other reactions to construct more complex molecular architectures. The functionalization of the cyclopentyl ring can be achieved either before or after the introduction of the malononitrile moiety, providing flexibility in the synthetic design.

Regioselective and Stereoselective Synthesis of Substituted Cyclopentylmalononitrile Derivatives

The synthesis of substituted this compound derivatives with control over regioselectivity and stereoselectivity is essential for accessing specific molecular targets. Regioselectivity often arises when functionalizing an unsymmetrical cyclopentyl precursor, while stereoselectivity is crucial when creating chiral centers.

Synthesis Protocols for 2-(1-(methoxymethyl)cyclopentyl)malononitrile

A plausible synthetic route to 2-(1-(methoxymethyl)cyclopentyl)malononitrile can be adapted from a general procedure for the synthesis of related α-substituted malononitriles. A photocatalytic method has been reported for the synthesis of 2-(1-(methoxymethyl)cyclohexyl)malononitrile, which can be logically extended to the cyclopentyl analogue. doi.org This method involves the reaction of a suitable precursor with malononitrile under photoredox catalysis.

The proposed synthesis would involve the reaction of 1-(methoxymethyl)cyclopentan-1-ol with malononitrile. A more direct approach, however, would be the alkylation of this compound. This would first require the synthesis of this compound, which can be prepared via a Knoevenagel condensation of cyclopentanone (B42830) with malononitrile, followed by reduction of the resulting cyclopentylidenemalononitrile (B1346786). The subsequent alkylation of this compound at the α-position with a methoxymethylating agent would yield the target compound.

A general procedure for the synthesis of a structurally similar compound, 2-(1-(methoxymethyl)cyclohexyl)malononitrile, has been reported and is detailed in the table below. This procedure can be adapted for the synthesis of the cyclopentyl derivative.

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| 1-(methoxymethyl)cyclohexan-1-ol, malononitrile | NaH2PO4, Rhodamine B, DCM | Blue LED (450 nm), Room Temperature, 16 hours | 2-(1-(methoxymethyl)cyclohexyl)malononitrile | 95% | doi.org |

| Proposed: 1-(methoxymethyl)cyclopentan-1-ol, malononitrile | NaH2PO4, Rhodamine B, DCM | Blue LED (450 nm), Room Temperature, 16 hours | 2-(1-(methoxymethyl)cyclopentyl)malononitrile | Not reported |

Table 1: Proposed Synthesis Protocol for 2-(1-(methoxymethyl)cyclopentyl)malononitrile based on an analogous reaction.

Preparation of Isotopically Labeled Analogues for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. The substitution of an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), can lead to a kinetic isotope effect (KIE), providing insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Synthesis of Deuterated 2-Cyclopentylmalononitrile

Deuterated 2-cyclopentylmalononitrile has been utilized as a donor reagent in mechanistic studies of nickel-catalyzed transfer hydrocyanation reactions. The synthesis of such a deuterated compound can be achieved through several methods. A common approach is the H-D exchange reaction using a deuterium source like heavy water (D₂O) in the presence of a suitable catalyst.

A general and efficient method for the deuteration of organic compounds involves the use of D₂O as the deuterium source in the presence of a palladium on carbon (Pd/C) catalyst and aluminum. mdpi.com In this system, D₂ gas is generated in situ from the reaction of aluminum with D₂O, and the Pd/C catalyst facilitates the H-D exchange at specific positions in the molecule. mdpi.com For the synthesis of 2-cyclopentylmalononitrile deuterated at the α-position, the exchange would target the acidic C-H bond of the malononitrile moiety.

The general conditions for such a deuteration are summarized in the table below.

| Substrate | Deuterium Source | Catalyst/Reagents | Conditions | Product | Reference |

| Organic Compound | D₂O | Pd/C, Aluminum | Elevated Temperature | Deuterated Compound | mdpi.com |

| Proposed: 2-Cyclopentylmalononitrile | D₂O | Pd/C, Aluminum | Elevated Temperature | Deuterated 2-Cyclopentylmalononitrile |

Table 2: Proposed General Method for the Synthesis of Deuterated 2-Cyclopentylmalononitrile.

Elucidating the Chemical Reactivity and Mechanistic Pathways of Cyclopentylmalononitrile

Mechanistic Insights into C-CN Bond Activation

The activation and transfer of a cyano group from a stable aliphatic source like cyclopentylmalononitrile represents a significant challenge in organic synthesis. Recent studies, however, have provided detailed mechanistic understanding of this process, particularly within the context of nickel-catalyzed reactions. This approach avoids the direct use of highly toxic hydrogen cyanide (HCN) by employing this compound as an HCN donor reagent. acs.org

The proposed mechanism involves an oxidative addition of the nickel catalyst into the C(sp³)–CN bond of the this compound. Following this activation, a [(BISBI)Ni(alkyl)(CN)] intermediate is formed. This species then undergoes migratory insertion of the alkyne and subsequent reductive elimination to yield the final alkenyl nitrile product and regenerate the active catalyst. This process is facilitated by the generation of a stable, conjugated vinyl nitrile byproduct from the donor molecule, which acts as a thermodynamic sink. acs.org

Malononitrile-based reagents, including 2-cyclopentylmalononitrile, are crucial for Lewis acid-free transfer hydrocyanation reactions. acs.org These donors enable the generation of the active H-Ni-CN transfer hydrocyanation catalyst without the need for a co-catalytic Lewis acid to pre-activate the nitrile group. acs.org This is a significant advantage, as it increases functional group tolerance and allows for protocols that can access thermodynamically less stable branched nitrile products through kinetic control. acs.org

The efficacy of this compound as a donor was investigated through deuterium (B1214612) labeling experiments. When a deuterated form of 2-cyclopentylmalononitrile (dβ-2b) was used, researchers observed an almost exclusive transfer of the deuterium atom to the alkyne substrate. This experiment supports the hypothesis that the process involves a β-hydride elimination from the donor after the C–CN bond activation, followed by the transfer of HCN to the alkyle. acs.org

Kinetic isotope effect (KIE) studies were conducted to further probe the mechanism. The comparison of reaction rates using deuterated and non-deuterated donors provides insight into the transition state of the rate-determining step.

| Experiment | KIE Value (kH/kD) | Implication |

| β-H Kinetic Isotope Effect | 1.20538 ± 0.00007 | A secondary KIE was observed, suggesting that the β-H atom influences the nitrile activation step, possibly through hyperconjugation effects that stabilize a partial positive charge buildup on the α-carbon during C–CN bond activation by the nickel catalyst. acs.org |

| 13C Kinetic Isotope Effect | Large primary 13C KIE observed | Supports the conclusion that the C(sp³)–CN bond activation is the rate-determining step of the reaction, as donors with 13C at the α-position or in the nitrile group react more slowly. acs.org |

The presence of two nitrile groups in this compound is critical for the facile activation of the otherwise strong C(sp³)–CN bond in the absence of a Lewis acid. acs.org The proposed mechanism suggests that the C–CN bond cleavage is facilitated by a directing effect from the second nitrile moiety. acs.org

Computational studies using Density Functional Theory (DFT) indicate that the nickel intermediate rearranges into a tetrahedral geometry that features coordination to both nitrile groups. This side-on coordination of the second nitrile group to the nickel catalyst facilitates the oxidative addition into the targeted C–CN bond. This directing effect lowers the activation energy for the C–C bond cleavage, a principle that could potentially be exploited in the design of other C–C bond activation reactions. acs.org

Nucleophilic Addition Reactions of the Dinitrile System

The electron-withdrawing nature of the two cyano groups in this compound polarizes the nitrile carbons, making them susceptible to attack by nucleophiles. This reactivity is the basis for various molecular constructions, although the formation of simple, stable imines and enamines directly from the dinitrile is not a typical outcome. Instead, nucleophilic attack often initiates a cascade of reactions leading to more complex heterocyclic structures.

Direct nucleophilic addition of a primary or secondary amine to a nitrile typically leads to the formation of an amidine, not a stable imine or enamine. The term "enamine" describes a molecule with a nitrogen atom bonded to a carbon-carbon double bond (alkene + amine), a structure generally formed from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comlibretexts.org

However, the reactivity of the malononitrile (B47326) core can be harnessed to construct complex molecules that contain enamine-like functionalities within a larger ring system. In multi-component reactions, a primary amine can react with malononitrile and a third component, such as a carbohydrate or an aromatic aldehyde, to form highly substituted pyrroles or pyridines. elsevierpure.comjlu.edu.cn In these cascade reactions, an initial nucleophilic attack by the amine on one of the nitrile groups is a key step. This is followed by intramolecular cyclization and subsequent tautomerization or elimination steps, which ultimately yield a stable heterocyclic product containing a 2-amino-substituted ring. This final structure, such as a 2-aminopyrrole, contains the core feature of an enamine—a nitrogen atom connected to a C=C double bond—embedded within the aromatic ring.

Cycloaddition Reaction Pathways and Skeleton Construction

Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic skeletons. While this compound itself is not a standard diene or dipolarophile, it is a precursor to highly reactive species that readily participate in such transformations. The Knoevenagel condensation of malononitriles with aldehydes or ketones yields electron-deficient alkenes (ylidene malononitriles), which are excellent dienophiles and Michael acceptors for cycloaddition and cascade reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a primary method for forming six-membered rings. wikipedia.org Ylidene malononitriles, derived from compounds like this compound, can act as potent dienophiles in these reactions due to the electron-withdrawing power of the two cyano groups. For example, allylidene malononitriles can undergo organocatalyzed [4+2] cycloaddition reactions to produce functionalized cyclohexene (B86901) derivatives. nih.gov

Furthermore, the dinitrile functionality can be a component in 1,3-dipolar cycloadditions, which lead to the formation of five-membered heterocycles. wikipedia.orgorganic-chemistry.org For instance, dinitrile N-oxides, which can be generated from the corresponding dinitriles, are 1,3-dipoles that react with dipolarophiles like alkenes and alkynes. oup.comijrpc.com These reactions provide a direct route to constructing complex skeletons containing isoxazole (B147169) or isoxazoline (B3343090) rings. The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the energy gap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the reaction's feasibility and regioselectivity. rsc.org

Formation of α-Amino-β-Cyano Cyclohexene Skeletons

The construction of cyclohexene skeletons is a fundamental transformation in organic synthesis. One approach to synthesizing α-amino-β-cyano cyclohexene frameworks involves the condensation reaction between an aryl acetonitrile (B52724) and acrylonitrile (B1666552). nih.govnih.gov This method is noted for its mild reaction conditions, proceeding at room temperature in an open environment, and its high atom economy. nih.govnih.gov

A proposed mechanism for this transformation involves a series of Michael additions between the aryl acetonitrile and acrylonitrile, followed by an intramolecular condensation. nih.gov The versatility of this method has been demonstrated with numerous examples, including those incorporating highly active ethynyl (B1212043) groups. nih.gov While the Diels-Alder reaction is a classic method for forming cyclohexene rings, its application for creating the α-amino-β-cyano cyclohexene skeleton is considered impractical. nih.gov Similarly, while the Thorpe-Ziegler condensation of pimelic dinitrile is a known intramolecular reaction for forming cyclohexene, it is limited by the availability of active sites for further functionalization. nih.gov

In the context of related structures, 3-cyclopentylacrylonitrile (B1342851) can participate in cycloaddition reactions where the acrylonitrile group acts as a dipolarophile. For instance, its derivatives can undergo 1,3-dipolar cycloadditions with maleimides to form six-membered rings.

Investigation of Stereochemical Outcomes in Cycloadditions

The stereochemistry of cycloaddition reactions is a critical aspect that dictates the three-dimensional arrangement of the resulting cyclic products. numberanalytics.com Several factors influence the stereochemical outcome, including the structure of the reactants, reaction conditions such as temperature and solvent, and the presence of catalysts. numberanalytics.com

The orientation of substituents on the reacting molecules can lead to different stereoisomers. For instance, in the context of cycloadditions involving derivatives of 3-cyclopentylacrylonitrile, the orientation of the cyclopentyl group can influence the stereochemical outcome. In some stepwise [4+2] cycloaddition reactions, the formation of stereoisomeric diradical intermediates can lead to a mixture of products with different stereoconfigurations. mdpi.com

The analysis of stereochemistry is often performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the relative arrangement of atoms in the product molecules. numberanalytics.com Computational modeling, such as Density Functional Theory (DFT) calculations, can also be employed to predict the steric and electronic effects that influence the transition states and, consequently, the stereoselectivity of the reaction.

Oxidation and Reduction Processes of this compound Derivatives

Oxidation and reduction are fundamental processes in organic chemistry that involve the change in the oxidation state of a molecule. libretexts.orglibretexts.org Generally, oxidation results in an increase in the number of bonds to heteroatoms (like oxygen or nitrogen) or a decrease in the number of bonds to hydrogen. libretexts.org Conversely, reduction leads to a decrease in bonds to heteroatoms or an increase in bonds to hydrogen. libretexts.org

This compound and its derivatives can undergo both oxidation and reduction reactions. Reduction of the nitrile groups in this compound can yield primary amines using reducing agents like lithium aluminum hydride. Oxidation can lead to the formation of corresponding oxides under specific conditions with oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.

Oxidative Transformations at the Nitrile Functionality

The nitrile group itself can be a site for oxidative transformations. While direct oxidation of the nitrile group in this compound is not extensively detailed in the provided context, the reactivity of nitrile functionalities in other molecules provides insight. For instance, a palladium-catalyzed oxidation of β-keto nitriles containing a cinnamyl group resulted in dehydrogenation at the α,β-position, indicating that the nitrile group can influence the course of an oxidation reaction. rsc.org In some cases, primary amines can be oxidized to nitriles, which represents the reverse of the reduction of nitriles. organic-chemistry.org

It is important to note that the specific products and pathways of oxidative transformations of this compound would depend on the reagents and reaction conditions employed.

Considerations in Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer of a chiral product over the other. rsc.org This is a critical area of research, particularly in the synthesis of pharmaceuticals and other biologically active molecules, where different enantiomers can have vastly different effects. researchgate.net

Challenges Associated with Stereochemical Control

Achieving high levels of stereochemical control in chemical reactions presents several challenges. researchgate.net These challenges are multifaceted and can arise from the inherent properties of the substrate and reagents, as well as the practical aspects of the reaction conditions.

One of the primary challenges is overcoming the often-small energy differences between the transition states that lead to different stereoisomers. nih.gov The complexity of the substrate can also pose a significant hurdle, as can the efficiency of the stereo-inducing agent, whether it be a chiral catalyst or a chiral auxiliary. researchgate.net Scaling up enantioselective reactions from a laboratory setting to an industrial scale can introduce further complications. researchgate.net

In the context of enantioselective cyclizations, preventing competing side reactions, such as elimination, is crucial for achieving high yields of the desired chiral product. nih.gov The development of novel catalysts and reaction methodologies is a continuous effort to address these challenges and provide efficient and practical routes to enantiomerically pure compounds. rsc.orgdiva-portal.org

Structural Diversification and Chemical Transformations of Cyclopentylmalononitrile Derivatives

Synthetic Strategies for Functionalized Cyclopentylmalononitrile Analogues

The preparation of functionalized this compound analogues involves a range of synthetic methodologies, allowing for the introduction of diverse functional groups and structural motifs. These strategies are crucial for tuning the molecule's properties for specific applications.

One common approach to synthesizing this compound itself is through the regioselective reaction of cyclopentylidenemalononitrile (B1346786) with a borane-ammonia complex. This reaction, typically carried out in acetonitrile (B52724) under an inert atmosphere at room temperature, yields the target compound with high purity.

Further functionalization can be achieved through various reactions targeting either the cyclopentyl ring or the malononitrile (B47326) core. For instance, multicomponent reactions (MCRs) have proven effective in creating highly substituted pyridine-2(1H)-ones from starting materials that can include malononitrile. lnu.edu.cn These one-pot reactions are advantageous due to their efficiency and atom economy. lnu.edu.cn

The dinitrile group of this compound can undergo several transformations. Oxidation reactions can convert it to the corresponding oxides, while reduction, often using powerful reducing agents like lithium aluminum hydride, can yield primary amines. Nucleophilic substitution reactions also offer a pathway to replace the nitrile groups with other functionalities.

Recent advancements have also explored the use of this compound derivatives as reagents in transition metal-catalyzed reactions. For example, deuterated 2-cyclopentylmalononitrile has been used as a donor in nickel-catalyzed transfer hydrocyanation of alkynes, demonstrating the potential for C(sp³)–CN bond activation. acs.org

Below is a table summarizing key synthetic strategies for functionalized this compound analogues:

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Reduction of Cyclopentylidenemalononitrile | Borane-ammonia complex, acetonitrile, room temperature | This compound | High purity and regioselectivity. |

| Multicomponent Reactions | Malononitrile, other starting materials (e.g., 1-acetyl-1-carbamoyl cyclopropanes), base (e.g., piperidine) | Highly substituted pyridin-2(1H)-ones | Efficient one-pot synthesis. lnu.edu.cn |

| Oxidation | Oxidizing agents (e.g., potassium permanganate (B83412), chromium trioxide) | Corresponding oxides | Functional group transformation. |

| Reduction | Reducing agents (e.g., lithium aluminum hydride) | Primary amines | Conversion of nitrile groups. |

| Nucleophilic Substitution | Nucleophiles (e.g., sodium cyanide, alkyl halides) | Substituted derivatives | Replacement of nitrile groups. |

| Transfer Hydrocyanation | Nickel-catalyst, alkyne acceptor | Alkenyl nitriles | C(sp³)–CN bond activation. acs.org |

Systematic Exploration of Cyclopentyl Moiety Modifications

Modifications to the cyclopentyl ring of this compound derivatives are a key strategy for altering their steric and electronic properties. These modifications can range from simple substitutions to more complex ring transformations.

One established method for modifying carbocyclic systems like the cyclopentyl ring is through ring contraction reactions. researchgate.net Techniques such as the Favorskii rearrangement have been widely used for this purpose. researchgate.net While direct application to this compound is not extensively documented, these methods offer potential pathways to novel structures.

The synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloadditions represents another avenue for modifying the five-membered ring. organic-chemistry.org This method allows for the creation of cyclopentenes with multiple stereocenters, offering precise control over the molecule's three-dimensional structure. organic-chemistry.org

The table below outlines potential strategies for modifying the cyclopentyl moiety, based on general methods for carbocycle functionalization:

| Modification Strategy | General Approach | Potential Outcome | Relevant Research Area |

| Ring Contraction | Favorskii rearrangement, Wolff rearrangement | Formation of cyclobutyl derivatives | Carbocyclic ring transformations. researchgate.net |

| Asymmetric Cycloaddition | [3+2] cycloaddition of allenes with enones | Functionalized cyclopentenes with stereocenters | Asymmetric synthesis. organic-chemistry.org |

| Introduction of Substituents | Various substitution reactions | Substituted cyclopentyl rings with altered properties | General organic synthesis. |

Comparative Reactivity Studies of Derivatized Compounds

The reactivity of this compound derivatives is significantly influenced by the nature of the substituents on both the cyclopentyl ring and the malononitrile core. Comparative studies of these derivatized compounds provide valuable insights into structure-activity relationships.

The presence of electron-withdrawing or electron-donating groups on the cyclopentyl ring can affect the acidity of the methine proton and the nucleophilicity of the nitrile groups. For example, in a study on the transfer hydrocyanation of alkynes, the reactivity of deuterated 2-cyclopentylmalononitrile was found to be comparable to its non-deuterated counterpart, highlighting the subtle effects of isotopic labeling on reactivity. acs.org

Furthermore, the introduction of different functional groups can open up new reaction pathways. For instance, the conversion of the nitrile groups to amides or other functionalities would drastically alter the chemical behavior of the molecule, allowing for a broader range of subsequent transformations. acs.org

The following table provides a comparative overview of the potential reactivity of different this compound derivatives:

| Derivative Type | Expected Reactivity | Influencing Factors |

| Unsubstituted this compound | Undergoes oxidation, reduction, and nucleophilic substitution. | Steric hindrance from the cyclopentyl group. |

| Deuterated this compound | Comparable reactivity to the non-deuterated form in transfer hydrocyanation. acs.org | Isotopic labeling. acs.org |

| This compound with Electron-Withdrawing Groups on the Ring | Increased acidity of the methine proton. | Inductive effects of the substituents. |

| This compound with Electron-Donating Groups on the Ring | Decreased acidity of the methine proton. | Inductive effects of the substituents. |

| Functionalized Derivatives (e.g., amides, amines) | Reactivity determined by the new functional group. | The chemical nature of the introduced functionality. acs.org |

Advanced Computational and Theoretical Chemistry Studies of Cyclopentylmalononitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of cyclopentylmalononitrile, governing its stability and reactivity. These in silico studies are crucial for interpreting experimental results and predicting chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For malononitrile (B47326) derivatives, DFT calculations are frequently employed to determine structural, electronic, and spectroscopic properties. researchgate.net In studies of related benzylidenemalononitrile (B1330407) derivatives, the B3LYP/6-31G(d,p) level of theory has been utilized for geometry optimization and the calculation of vibrational wave numbers. nih.gov

DFT has been specifically applied in mechanistic studies involving this compound. For instance, in the nickel-catalyzed transfer hydrocyanation of alkynes, where 2-cyclopentylmalononitrile acts as a hydrogen cyanide (HCN) donor, computational studies were performed to elucidate the reaction mechanism. acs.org These investigations provide key insights into the activation of the C(sp³)–CN bond, a critical step in the catalytic cycle. acs.org DFT calculations have also been used to benchmark the accuracy of predicting changes in acidity (pKa) upon isomerization in related photosensitizer dyes containing the this compound moiety. researchgate.netresearchgate.net

Computational models are effective in predicting how steric bulk and electronic effects influence the reactivity of this compound and related systems. In the study of nickel-catalyzed reactions, for example, the steric and electronic properties of ligands and substrates are inherently included in the computational models to determine their effect on the rates of key steps like β-hydrogen elimination. acs.org By calculating the energy profiles of different reaction pathways, these models can predict which routes are favored, thereby providing a predictive framework for understanding how structural modifications to the cyclopentyl group or the malononitrile moiety would impact reaction outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic structure, molecular dynamics (MD) simulations are suited for studying the physical movements and conformational changes of molecules over time. For complex systems involving this compound derivatives, such as photosensitizer dyes in solution, MD simulations using polarizable force fields have been employed. researchgate.net These simulations reveal the crucial role of the solvation environment and intermolecular interactions with solvent molecules, which can significantly influence the properties and stability of the compound. researchgate.net Such studies provide a dynamic picture of how this compound interacts with its surroundings, which is critical for applications in various media.

Kinetic Modeling and Mechanistic Interpretations

The integration of experimental kinetics with computational modeling provides a powerful approach for deciphering complex reaction mechanisms. For the transfer hydrocyanation of alkynes using this compound, a combination of kinetic analysis, organometallic studies, and computational modeling was used to build a comprehensive mechanistic picture. acs.org Kinetic analysis revealed that the resting state of the catalyst is likely the [(BIBSI)Ni(alkyne)] species and that the rate-determining step is the activation of the C(sp³)–CN bond in the this compound donor. acs.org

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step.

In studies of the nickel-catalyzed transfer hydrocyanation, deuterium-labeling experiments were conducted using a deuterated form of 2-cyclopentylmalononitrile (dβ-2b). acs.org These experiments, which traced the transfer of the deuterium (B1214612) atom, provided initial evidence for the proposed mechanism. acs.org

More definitively, the ¹³C KIE at natural abundance was determined both experimentally and computationally. acs.org A significant primary KIE was observed experimentally for both the α-carbon and the nitrile carbons of the malononitrile donor. acs.org This experimental finding was corroborated by DFT calculations, which computed the ¹³C KIEs using the Bigeleisen-Mayer equation with tunneling corrections. The strong agreement between the experimental and computed KIE values provided robust support for a mechanism involving a direct oxidative addition of the nickel catalyst into the C(sp³)–CN bond as the rate-determining step. acs.org

| Carbon Atom | Experimental KIE | Computed KIE |

|---|---|---|

| α-carbon | 1.022 ± 0.010 | Strong primary effect predicted |

| Nitrile group carbons | 1.026 ± 0.010 | Strong primary effect predicted |

Determination of Rate-Limiting Steps in Catalytic Cycles

Computational chemists employ quantum mechanical methods, most notably Density Functional Theory (DFT), to map out the potential energy surface of the entire catalytic cycle. mdpi.comwiley-vch.de This process involves several key stages:

Identification of Intermediates and Transition States: All plausible intermediates and transition states along the reaction coordinate are located and their geometries optimized.

Energy Profile Calculation: The relative free energies of these species are calculated to construct a comprehensive energy profile for the catalytic cycle.

Identification of the Rate-Determining Step: The rate-determining step is generally associated with the highest activation energy barrier in the energy profile. This is the energy difference between a reactant (or intermediate) and the subsequent transition state.

For a hypothetical catalytic reaction involving this compound, such as an asymmetric Michael addition, a simplified catalytic cycle might be proposed. Computational studies would then calculate the energy barriers for each step: catalyst activation, nucleophile formation from this compound, the C-C bond-forming step, and catalyst regeneration. The step with the highest computed free energy of activation would be designated as the rate-determining step.

Microkinetic modeling can further refine this analysis by incorporating the calculated energy barriers into a system of differential equations that describe the concentration changes of all species over time. This approach can confirm the identity of the RDS under specific reaction conditions and reproduce experimental observations, such as product yields.

The table below illustrates a hypothetical energy profile for a catalytic reaction of this compound, highlighting the determination of the rate-limiting step.

| Step | Description | Reactant/Intermediate | Transition State | Product/Intermediate | ΔG‡ (kcal/mol) | Nature of Step |

| 1 | Catalyst-Substrate Binding | Catalyst + Substrate | TS1 | Catalyst-Substrate Complex | 5.2 | Fast |

| 2 | Deprotonation of this compound | Cat-Substrate Complex | TS2 | Enolate Intermediate | 12.5 | Moderate |

| 3 | C-C Bond Formation (Michael Addition) | Enolate Intermediate | TS3 | Product Complex | 22.8 | Rate-Limiting Step |

| 4 | Product Release and Catalyst Regeneration | Product Complex | TS4 | Catalyst + Product | 8.1 | Fast |

This is a hypothetical data table for illustrative purposes.

Computational Approaches to Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry provides powerful tools to establish quantitative structure-reactivity relationships (QSRR) and quantitative structure-selectivity relationships (QSSR) for reactions involving this compound and its derivatives. These relationships are fundamental to predicting how modifications to the molecular structure will impact the reaction rate and the stereochemical outcome.

Structure-Reactivity Relationships:

To understand how the structure of a catalyst or a this compound derivative influences the reaction rate, computational studies often focus on the energy of the rate-determining transition state. DFT calculations can be used to systematically modify the structure of the reactants (e.g., by introducing different substituents on the cyclopentyl ring or the catalyst) and compute the corresponding activation energy of the rate-limiting step.

A common approach involves:

Descriptor Generation: Calculating a set of molecular descriptors that quantify various steric and electronic properties of the modified molecules.

Correlation Analysis: Correlating these descriptors with the computationally determined activation energies.

For instance, the Hammett equation, or more sophisticated linear free-energy relationships, can be employed to correlate electronic substituent parameters with the calculated transition state energies. This can reveal, for example, whether electron-donating or electron-withdrawing groups on the this compound scaffold accelerate or decelerate the reaction.

Structure-Selectivity Relationships:

Computational methods are invaluable for elucidating the origins of stereoselectivity (enantio- and diastereoselectivity) in reactions of this compound. The selectivity is determined by the relative energies of the transition states leading to the different stereoisomeric products.

The general computational workflow to investigate structure-selectivity relationships is as follows:

Locate Diastereomeric Transition States: Identify and optimize the geometries of the transition states leading to the major and minor stereoisomers.

Calculate Energy Differences (ΔΔG‡): Compute the difference in the free energies of activation for these competing pathways. A larger ΔΔG‡ corresponds to higher predicted selectivity.

Analyze Non-Covalent Interactions: Deconstruct the transition state structures to identify the key non-covalent interactions (e.g., hydrogen bonds, steric clashes, π-stacking) that stabilize the favored transition state over the disfavored one.

By systematically modifying the structure of the catalyst or substrate and recalculating the ΔΔG‡, researchers can build models that predict the selectivity for new systems. For example, in an organocatalyzed reaction, this analysis could reveal how the size and shape of a catalyst's chiral pocket preferentially accommodate one transition state geometry, leading to high enantioselectivity.

The following table provides a hypothetical example of how computational data could be used to establish a structure-selectivity relationship for a reaction of a substituted this compound.

| Substituent (R) on Cyclopentyl Ring | ΔG‡ (Major TS, kcal/mol) | ΔG‡ (Minor TS, kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted Selectivity (Major:Minor) | Dominant Stabilizing Interaction in Major TS |

| -H | 20.1 | 21.5 | 1.4 | 91:9 | Hydrogen Bond |

| -CH3 | 20.5 | 22.3 | 1.8 | 96:4 | Steric Repulsion in Minor TS |

| -OCH3 | 19.8 | 21.0 | 1.2 | 88:12 | Dipole-Dipole Interaction |

| -Cl | 20.8 | 21.7 | 0.9 | 82:18 | Weakened Hydrogen Bond |

This is a hypothetical data table for illustrative purposes.

Through these computational approaches, a deep, quantitative understanding of the factors controlling reactivity and selectivity in this compound systems can be achieved, guiding future experimental work in catalyst and substrate design.

Advanced Spectroscopic Characterization Methodologies for Cyclopentylmalononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of cyclopentylmalononitrile. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound shows a singlet for the methine proton and a series of multiplets for the cyclopentyl ring protons. semanticscholar.org Another analysis in deuterated tetrahydrofuran (B95107) (THF-D8) also details the chemical shifts for the protons on the cyclopentyl ring and the methine proton. rsc.org

The chemical shifts (δ) are reported in parts per million (ppm). For instance, in CDCl₃, the methine proton (CH(CN)₂) appears at approximately 3.67 ppm. semanticscholar.org The protons of the cyclopentyl group appear as multiplets between 1.47 and 2.10 ppm. semanticscholar.org In THF-D8, the methine proton attached to the dinitrile group appears as a doublet at 4.34-4.36 ppm with a coupling constant (J) of 7 Hz. rsc.org The protons of the cyclopentyl ring are observed as multiplets in the range of 1.44-2.60 ppm. rsc.org

¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| CDCl₃ | 3.67 | s | 1H, CH(CN)₂ | semanticscholar.org |

| CDCl₃ | 2.10 – 1.98 | m | 2H, Cyclopentyl | semanticscholar.org |

| CDCl₃ | 1.87 – 1.74 | m | 2H, Cyclopentyl | semanticscholar.org |

| CDCl₃ | 1.74 – 1.62 | m | 2H, Cyclopentyl | semanticscholar.org |

| CDCl₃ | 1.56 – 1.47 | m | 2H, Cyclopentyl | semanticscholar.org |

| THF-D8 | 4.34-4.36 | d, J = 7 Hz | 1H, CH(CN)₂ | rsc.org |

| THF-D8 | 2.44-2.60 | m | 1H, Cyclopentyl CH | rsc.org |

| THF-D8 | 1.95-2.05 | m | 2H, Cyclopentyl CH₂ | rsc.org |

| THF-D8 | 1.61-1.82 | m | 4H, Cyclopentyl CH₂ | rsc.org |

| THF-D8 | 1.44-1.56 | m | 2H, Cyclopentyl CH₂ | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the nitrile carbons, the methine carbon, and the carbons of the cyclopentyl ring. semanticscholar.orgrsc.org

In CDCl₃, the nitrile carbons (CN) resonate at approximately 112.6 ppm. semanticscholar.org The methine carbon (CH(CN)₂) shows a signal around 27.6 ppm, while the carbons of the cyclopentyl ring appear at 40.6, 30.4, and 25.3 ppm. semanticscholar.org A similar analysis in THF-D8 identified the nitrile carbons at 114.20 ppm and the cyclopentyl carbons at 41.71, 31.05, 27.66, and 26.06 ppm, with the methine carbon signal also accounted for. rsc.org

¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|---|

| CDCl₃ | 112.6 | CN | semanticscholar.org |

| CDCl₃ | 40.6 | Cyclopentyl CH | semanticscholar.org |

| CDCl₃ | 30.4 | Cyclopentyl CH₂ | semanticscholar.org |

| CDCl₃ | 27.6 | CH(CN)₂ | semanticscholar.org |

| CDCl₃ | 25.3 | Cyclopentyl CH₂ | semanticscholar.org |

| THF-D8 | 114.20 | CN | rsc.org |

| THF-D8 | 41.71 | Cyclopentyl CH | rsc.org |

| THF-D8 | 31.05 | Cyclopentyl CH₂ | rsc.org |

| THF-D8 | 27.66 | Methine Carbon | rsc.org |

| THF-D8 | 26.06 | Cyclopentyl CH₂ | rsc.org |

Variable Temperature NMR Spectroscopy for Dynamic Processes

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic chemical processes, such as conformational changes or reaction kinetics. ox.ac.ukoxinst.com By recording NMR spectra at different temperatures, researchers can gain insights into the thermodynamics and kinetics of these processes. oxinst.com For instance, in a study investigating a nickel-catalyzed reaction, in-situ VT-NMR analysis was employed to monitor the progress of a reaction involving this compound as a reagent. acs.org The sample was heated, and ¹H- and ³¹P{¹H}-NMR spectra were recorded at various temperatures to observe the formation of intermediates and products over time, providing crucial mechanistic details. acs.org This technique is essential for understanding how temperature influences molecular behavior and reactivity. ox.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band is that of the nitrile (C≡N) group.

FT-IR analysis of this compound reveals a strong absorption peak characteristic of the nitrile functional group. semanticscholar.org The spectrum also shows peaks corresponding to C-H stretching and bending vibrations of the cyclopentyl ring. semanticscholar.org

Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2960, 2947, 2868 | C-H stretch | semanticscholar.org |

| 2256 | C≡N stretch | semanticscholar.org |

| 1452, 1444 | CH₂ bend | semanticscholar.org |

| 1196 | C-C stretch | semanticscholar.org |

| 930 | C-H bend | semanticscholar.org |

| 577 | Skeletal vibrations | semanticscholar.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of this compound derivatives. semanticscholar.org For example, in an experiment using a deuterated form of the compound, HRMS data was obtained by electrospray ionization (ESI). semanticscholar.org The calculated mass-to-charge ratio (m/z) for the [M-H]⁺ ion of C₈H₉DN₂ was 134.0823, which was in excellent agreement with the experimentally found value of 134.0825. semanticscholar.org This high degree of accuracy confirms the molecular formula and, by extension, the molecular weight of the analyzed compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the types of bonds and functional groups present. researchgate.netmsu.edu

In the case of this compound, the structure lacks extensive conjugation or traditional chromophores that absorb in the near-UV or visible range (200–800 nm). Its primary structural features are C-H and C-C single bonds, and two cyano (C≡N) groups attached to the same carbon.

The electronic transitions possible for this compound are:

σ → σ* Transitions: These are high-energy transitions involving the excitation of electrons from sigma (σ) bonding orbitals to corresponding anti-bonding (σ*) orbitals. These transitions are common to all saturated organic compounds but require high energy, corresponding to wavelengths in the far or vacuum UV region (typically <200 nm). tanta.edu.eg

n → π* Transitions: The nitrogen atoms in the nitrile groups possess non-bonding electrons (n-electrons), and the cyano group has pi (π) anti-bonding orbitals (π). Therefore, n → π transitions are theoretically possible. However, these transitions are typically weak (low molar absorptivity) and also tend to occur at shorter wavelengths, often below the standard analytical range of 200 nm. tanta.edu.egazooptics.com

Due to the absence of a conjugated π-electron system, this compound is not expected to show significant absorbance in the 200-700 nm region. Its UV-Vis spectrum would likely be unremarkable in this range, with the main absorption bands located in the far-UV. It is important to note that if this compound is modified to create a derivative with a chromophore, such as in certain dyes, the resulting molecule could exhibit strong absorption in the visible region. For instance, a "this compound dye" has been noted as an effective photosensitizer with enhanced absorption in the red portion of the spectrum, which would be a property of the larger, conjugated system, not of the parent compound itself. acs.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λ) Range | Characteristics |

| σ → σ | Sigma bonding to anti-bonding | < 200 nm | High energy, high intensity |

| n → π | Non-bonding to pi anti-bonding | ~200 nm or less | Low energy (relative to σ→σ*), very low intensity |

Chromatographic Separations and Purification Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. mdpi.com The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. oecd.org For this compound, various chromatographic methods are essential for its purification after synthesis and for the resolution of its enantiomers.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for a column chromatography separation. researchgate.netrsc.orgrsc.org

In the context of this compound, TLC would be used to:

Monitor Synthesis: Track the consumption of starting materials (e.g., cyclopentanone (B42830) and malononitrile) and the formation of the product.

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Solvent System Selection: Different solvent systems (mobile phases) can be tested to find the optimal one that provides good separation between this compound and any impurities, which is crucial for subsequent purification by flash chromatography.

The stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated on a plate of glass or aluminum. researchgate.net A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. researchgate.net

Flash chromatography is a preparative column chromatography technique used for the rapid purification of chemical compounds from a mixture. nih.gov It operates at a higher pressure than traditional gravity-fed column chromatography, which significantly speeds up the separation process. acs.orgresearchgate.net This method is the standard for purifying multigram quantities of organic compounds in a research setting. beilstein-journals.org

For the purification of this compound, the process would involve:

Column Packing: A glass column is packed with a solid adsorbent, most commonly silica gel (200-400 mesh), as a slurry in a non-polar solvent. thermofisher.com

Sample Loading: The crude this compound mixture is concentrated and loaded onto the top of the silica gel column.

Elution: A solvent or a mixture of solvents (eluent), chosen based on prior TLC analysis, is pushed through the column using positive pressure (from compressed air or nitrogen).

Fraction Collection: The eluent is collected in a series of fractions. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. Less polar compounds typically elute faster, while more polar compounds are retained longer on the silica gel. For a related malononitrile (B47326) derivative, a mobile phase of petroleum ether and ethyl acetate (B1210297) (5:1) was successfully used for purification via flash chromatography. nih.gov

Analysis: The collected fractions are analyzed by TLC to determine which ones contain the pure this compound. These pure fractions are then combined and the solvent is removed to yield the purified product.

Table 2: Comparison of TLC and Flash Chromatography for this compound

| Technique | Primary Use | Scale | Stationary Phase | Key Principle |

| TLC | Reaction monitoring, purity check | Analytical | Silica gel on plate | Rapid separation based on differential partitioning to guide purification. researchgate.net |

| Flash Chrom. | Preparative purification of the compound | Preparative | Silica gel in column | Pressurized elution for fast and efficient separation of larger samples. acs.org |

Chiral Separation Techniques for Enantiomer Resolution

This compound possesses a chiral center at the carbon atom bonded to the cyclopentyl group and the two nitrile groups. This carbon is a quaternary stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. thermofisher.com While enantiomers have identical physical properties in a non-chiral environment, they can exhibit different biological activities. Therefore, their separation, or chiral resolution, is crucial, particularly in pharmaceutical contexts.

The most common and effective method for separating enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). azooptics.com

Principle of Chiral HPLC: The separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (this compound) and the chiral selector that constitutes the stationary phase. According to the widely accepted "three-point interaction" model, one enantiomer will form a more stable complex with the CSP through at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance), causing it to be retained longer on the column than the other enantiomer. This difference in retention time allows for their separation.

Application to this compound: To resolve the racemic mixture of this compound, one would use an HPLC system equipped with a CSP column. While specific experimental data for this exact compound is not readily available, established methods for other chiral nitriles and compounds with quaternary stereocenters provide a clear protocol. acs.org

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for a broad range of chiral compounds. Columns like Chiralcel® OD, AD, and IC are frequently used to determine the enantiomeric excess (ee) of chiral malononitrile derivatives and other molecules with quaternary stereocenters. acs.orgthermofisher.com

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar alkane (like hexane (B92381) or heptane) and a polar alcohol modifier (like isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve the best balance between resolution and analysis time.

Detection: A UV detector would be used to monitor the eluting enantiomers. Since this compound lacks a strong chromophore, detection might require monitoring at a low wavelength (e.g., ~210 nm).

The result of a successful chiral HPLC separation would be a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers of this compound.

Table 3: Common Chiral Stationary Phases for Enantiomer Resolution

| CSP Type | Chiral Selector | Common Trade Names | Typical Analytes |

| Polysaccharide-based (coated) | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD, AD; Chiralpak® AS | Broad applicability, including nitriles and ketones. acs.orgbeilstein-journals.org |

| Polysaccharide-based (immobilized) | Amylose or cellulose derivatives covalently bonded to silica | Chiralpak® IA, IB, IC, etc. | Offers greater solvent compatibility. acs.org |

Contribution of Cyclopentylmalononitrile to Advanced Organic Synthesis Strategies

Role as a Versatile Synthetic Building Block for Complex Molecules

In organic synthesis, the strategic selection of building blocks is crucial for the efficient construction of complex target molecules. Versatile building blocks are typically compounds that contain multiple reactive sites or functional groups, allowing for a variety of chemical transformations. Malononitrile (B47326) and its derivatives are well-established as valuable C3 synthons, primarily due to the acidity of the α-carbon and the reactivity of the nitrile groups.

Facilitating Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into intricate molecular skeletons. The malononitrile unit is particularly adept at facilitating such reactions. The two electron-withdrawing nitrile groups significantly increase the acidity of the methylene (B1212753) proton, allowing for easy deprotonation by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in a wide range of C-C bond-forming reactions, including alkylations, Michael additions, and Knoevenagel condensations. While the parent malononitrile is used extensively in these roles, specific documented examples detailing the application of cyclopentylmalononitrile in a broad range of these reactions are not prevalent in the scientific literature.

Applications in Transition Metal Catalysis

Transition metal catalysis has revolutionized organic synthesis by providing efficient and selective pathways to construct chemical bonds that were previously difficult to form. rsc.org These catalysts can activate otherwise inert bonds and orchestrate complex transformations with high degrees of control. The nitrile groups and the adjacent C-H bond in this compound present potential sites for interaction with transition metal catalysts.

Nickel-Catalyzed Transformations

Nickel catalysis is a powerful tool for forging C-C and carbon-heteroatom bonds, often serving as a more sustainable and economical alternative to palladium catalysis. escholarship.org Nickel catalysts are effective in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and C-H activation processes. udel.edumontana.edunih.gov These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent. In principle, a derivative of this compound could be functionalized for use in such couplings. However, specific research detailing the direct use of this compound in nickel-catalyzed transformations is not extensively documented.

Table 1: Nickel-Catalyzed Transformations No specific research data found for this compound.

| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) |

|---|

Manganese Complex-Mediated Conjugate Additions

Manganese is an earth-abundant metal that has gained prominence in catalysis for its low toxicity and unique reactivity. rsc.org Manganese-catalyzed reactions include hydrogenations, hydrofunctionalizations, and C-H activations. nih.gov Conjugate addition, or Michael addition, is a key C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. While the carbanion of this compound is a potential nucleophile for such reactions, the specific mediation or catalysis of this process by manganese complexes has not been a significant focus of published research.

Table 2: Manganese Complex-Mediated Conjugate Additions No specific research data found for this compound.

| Catalyst | Substrate (Nucleophile) | Substrate (Acceptor) | Solvent | Product |

|---|

Iron(II) Phthalocyanine Catalysis in Regioselective Olefinations

Iron is another abundant, inexpensive, and environmentally benign metal that is increasingly used to catalyze a wide array of organic transformations. nih.gov Iron catalysts have shown efficacy in cross-coupling, C-H functionalization, and redox reactions. nih.gov Olefination reactions, which form carbon-carbon double bonds, are fundamental in organic synthesis. While iron complexes, including phthalocyanines, can catalyze various transformations, their specific application in regioselective olefinations involving this compound as a reactant is not a well-documented area of study.

Table 3: Iron(II) Phthalocyanine Catalysis in Regioselective Olefinations No specific research data found for this compound.

| Substrate | Reagent | Catalyst | Conditions | Product |

|---|

Copper Catalysis in Organic Transformations

Copper catalysis has a long history in organic synthesis, with classic reactions like the Ullmann condensation and modern applications in click chemistry, C-H activation, and cross-coupling. researchgate.net Copper catalysts are valued for their cost-effectiveness and versatile reactivity. The nitrile groups of this compound could potentially coordinate to a copper center, activating the molecule for subsequent transformations. Despite the broad utility of copper catalysis, its specific application in reactions where this compound is a key substrate is not widely reported in scientific literature.

Table 4: Copper Catalysis in Organic Transformations No specific research data found for this compound.

| Reaction Type | Copper Catalyst | Ligand | Substrate | Reagent |

|---|

Participation in Radical-Based Organic Synthesis

A comprehensive search of scientific databases and scholarly articles did not yield specific examples or detailed studies on the involvement of this compound in radical-based organic synthesis. Radical reactions, which involve intermediates with unpaired electrons, are a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. However, the reactivity and potential applications of this compound as a substrate or precursor in such transformations have not been documented. The specific influence of the cyclopentyl and dinitrile functionalities on the stability and reactivity of potential radical intermediates derived from this molecule remains an unexplored area of research.

Integration in Organic Electrosynthesis Protocols

Similarly, there is a lack of specific research on the integration of this compound into organic electrosynthesis protocols. Organic electrosynthesis utilizes electrical current to drive chemical reactions, often providing a green and efficient alternative to traditional reagent-based methods. rsc.orgrsc.orgnih.gov These techniques can be applied to a wide range of transformations, including reductions, oxidations, and coupling reactions. rsc.orgrsc.orgnih.gov Despite the broad utility of electrosynthesis, its application to this compound has not been reported. Consequently, there is no available data on the electrochemical behavior of this compound, its redox potentials, or its potential to undergo synthetically useful transformations under electrochemical conditions.

Further research is necessary to elucidate the potential of this compound in these advanced synthetic methodologies. Such studies would be crucial in determining its utility in the construction of novel and complex molecular architectures.

Emerging Research Frontiers and Applications of Cyclopentylmalononitrile in Advanced Materials and Photochemistry

Development of Cyclopentylmalononitrile Dyes as Photosensitizers

This compound derivatives are emerging as a significant class of photosensitizers, particularly in the realm of photodynamic therapy (PDT). These dyes are engineered to absorb light at specific wavelengths and transfer the energy to molecular oxygen, generating reactive oxygen species (ROS) that can induce cell death in targeted tissues. A notable advancement in this area is the development of this compound-based dyes with enhanced absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of the activating light.

Applications in Combined Photodynamic and Water-Dependent Reversible Photoacidity Therapy

A groundbreaking application of this compound dyes is in a dual-modal therapeutic strategy that combines photodynamic therapy with water-dependent reversible photoacidity therapy (W-RPAT). This approach is particularly promising for treating hypoxic tumors, which are notoriously resistant to traditional PDT due to the low oxygen environment that limits ROS production.

Researchers have designed and synthesized a this compound dye, denoted as BN-PEG5, which, upon irradiation with a 635 nm laser, can simultaneously produce ROS and generate protons (H+). This dual action allows for therapeutic efficacy under both normal (normoxic) and low-oxygen (hypoxic) conditions. The phototoxicity of BN-PEG5 has been demonstrated across multiple tumor cell lines, including 4T1, HeLa, and MDA-MB-231, showing comparable efficacy in hypoxic conditions to the commercial drug HpD in normoxic environments. This highlights the significant advantage of this combined therapeutic approach for challenging tumor microenvironments.

Table 1: Comparative IC50 Values of BN-PEG5 and HpD in Different Oxygen Conditions

| Compound | Cell Line | Condition | IC50 (μM) |

|---|---|---|---|

| BN-PEG5 | 4T1 | Normoxic | ~1.5 |

| BN-PEG5 | 4T1 | Hypoxic | 1.39 |

| BN-PEG5 | HeLa | Normoxic | ~2.0 |

| BN-PEG5 | HeLa | Hypoxic | 2.18 |

| BN-PEG5 | MDA-MB-231 | Normoxic | ~1.8 |

| BN-PEG5 | MDA-MB-231 | Hypoxic | 1.95 |

| HpD | 4T1 | Normoxic | 1.80 |

| HpD | HeLa | Normoxic | 2.65 |

| HpD | MDA-MB-231 | Normoxic | 2.10 |

The phenomenon of water-dependent reversible photoacidity (W-RPA) is a key component of the therapeutic strategy employing this compound dyes. In this mechanism, the photosensitizer, upon light activation, does not directly donate a proton itself. Instead, it interacts with surrounding water molecules, facilitating the release of a proton from a "locked" water molecule. This process is reversible; when the light source is removed, the generated acid quickly disappears, and the photosensitizer is not consumed in the process.

This water-dependent mechanism is distinct from other photoacidity processes where the proton is dissociated from the photosensitizer molecule itself, often from a hydroxyl or indazole group. The W-RPA process is critically dependent on the presence of water, and it has been confirmed that no other elements are involved beyond the photosensitizer, light, and water. The oxygen-independent nature of this mechanism makes it particularly suitable for the acidic environment of hypoxic tumors.

The efficiency of this compound-based photosensitizers is a subject of ongoing research, with several strategies being explored for enhancement and optimization. A key consideration is the absorption wavelength of the photosensitizer. Early cyclopentanone-based photosensitizers had absorption primarily in the blue-green region, which limits the depth of light penetration in biological tissues. To address this, derivatives like BN-PEG5 have been specifically designed to have enhanced absorption in the red region of the spectrum, allowing for more effective treatment of deeper tumors.

Further optimization strategies involve modifying the molecular structure to improve key properties such as:

Singlet Oxygen Quantum Yield: Enhancing the efficiency of ROS production upon photoactivation.

Photostability: Ensuring the photosensitizer can withstand prolonged light exposure without significant degradation.

Cellular Uptake and Subcellular Localization: Modifying the molecule to improve its accumulation within target cells and its localization to particularly sensitive organelles, such as mitochondria.

Biocompatibility: Reducing any potential toxicity of the photosensitizer in the absence of light.

By fine-tuning these parameters, researchers aim to develop next-generation this compound photosensitizers with superior therapeutic efficacy and reduced side effects.

Research in Materials Science and Engineering

While the primary focus of recent research on this compound has been in the field of photochemistry and its biomedical applications, the unique electronic and structural properties of this compound suggest potential for its use in materials science and engineering. The malononitrile (B47326) group is a strong electron acceptor, which can be leveraged in the design of functional organic materials.

Incorporation into Novel Functional Materials

The incorporation of the this compound moiety into larger molecular structures or polymer backbones could lead to the development of novel functional materials. For instance, its electron-accepting nature makes it a candidate for use in the synthesis of donor-acceptor chromophores. Such materials are of interest for applications in nonlinear optics, where they can exhibit properties like second-harmonic generation.

Furthermore, the cyclopentyl group provides a degree of steric bulk and conformational flexibility that could be used to influence the solid-state packing of materials, potentially leading to the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order nonlinear optical activity. The integration of this compound into polymer architectures could also yield materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Design and Synthesis of Advanced Materials Architectures

The design and synthesis of advanced material architectures based on this compound could involve several strategies. One approach is the creation of self-assembling systems where the molecule's structure directs the formation of ordered supramolecular assemblies. The interplay of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, could be tailored through chemical modification of the this compound core.

Another avenue of exploration is the use of this compound as a building block in the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The nitrile groups could serve as coordination sites for metal ions or as reactive handles for polymerization reactions. The resulting porous materials could have applications in gas storage, catalysis, or sensing. The development of such advanced materials architectures remains a largely unexplored but potentially fruitful area of research for this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Document all synthetic steps (solvent batches, stirring rates) and raw data (uncropped spectra, chromatograms) in supplementary files. Use IUPAC nomenclature consistently and deposit crystal structures in public databases (e.g., CCDC). Adhere to FAIR data principles for metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|